molecular formula C12H12ClNO5 B1657609 N-(4-Chlorobenzoyl)-L-glutamic acid CAS No. 57444-70-9

N-(4-Chlorobenzoyl)-L-glutamic acid

Cat. No.: B1657609
CAS No.: 57444-70-9
M. Wt: 285.68 g/mol
InChI Key: ZPXCXBRPCFSCHI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzoyl)-L-glutamic acid is a chemical compound with the molecular formula C12H12ClNO4 It is characterized by the presence of a chlorobenzoyl group attached to an amino pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzoyl)-L-glutamic acid typically involves the reaction of 4-chlorobenzoyl chloride with an amino pentanedioic acid derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzoyl)-L-glutamic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-Chlorobenzoyl)-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzoyl)-L-glutamic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromobenzoyl)amino]pentanedioic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(4-Methylbenzoyl)amino]pentanedioic acid: Contains a methyl group instead of chlorine.

    2-[(4-Nitrobenzoyl)amino]pentanedioic acid: Contains a nitro group instead of chlorine.

Uniqueness

N-(4-Chlorobenzoyl)-L-glutamic acid is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Properties

CAS No.

57444-70-9

Molecular Formula

C12H12ClNO5

Molecular Weight

285.68 g/mol

IUPAC Name

(2S)-2-[(4-chlorobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H12ClNO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1

InChI Key

ZPXCXBRPCFSCHI-VIFPVBQESA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl

Key on ui other cas no.

57444-70-9

sequence

E

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.